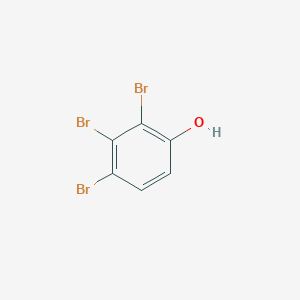

2,3,4-tribromofenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,3,4-tribromophenol, has several scientific research applications:

Mecanismo De Acción

Target of Action

2,3,4-Tribromophenol, also known as Phenol, tribromo-, is a brominated derivative of phenol . It is known that it is used as a fungicide and wood preservative , suggesting that its targets could be enzymes or proteins essential for the growth and survival of fungi and pests.

Mode of Action

It is known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .

Biochemical Pathways

It is known that it undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It’s also worth noting that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of 2,4,6-tribromophenol that occurred in the rice plants .

Pharmacokinetics

It is known that the compound is rapidly metabolized in rice plants, with 992% of 2,4,6-tribromophenol being metabolized after exposure for 5 days .

Result of Action

It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4-Tribromophenol. For instance, the transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .

Análisis Bioquímico

Biochemical Properties

2,3,4-Tribromophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway

Cellular Effects

It has been found that 2,4,6-Tribromophenol, a similar compound, has embryotoxic effects on early post-implantation development of mouse embryos .

Molecular Mechanism

It is known that 2,4,6-Tribromophenol undergoes oxidative degradation and reductive bromination

Temporal Effects in Laboratory Settings

In a study conducted on rice plants, it was found that after exposure for 5 days, 99.2% of 2,4,6-Tribromophenol was metabolized by rice . This suggests that 2,3,4-Tribromophenol may also be rapidly metabolized in a similar manner.

Dosage Effects in Animal Models

A study on rodents found that systemically available 2,4,6-Tribromophenol was rapidly excreted primarily via urine .

Metabolic Pathways

The metabolic pathways of 2,3,4-Tribromophenol involve debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation .

Transport and Distribution

It is known that 2,4,6-Tribromophenol is readily absorbed at all doses and routes tested with an oral bioavailability of 23%-27% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,4-tribromophenol, can be synthesized through the bromination of phenol. One common method involves the reaction of phenol with elemental bromine in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction typically occurs at room temperature and results in the formation of 2,4,6-tribromophenol .

Industrial Production Methods: In industrial settings, phenol, tribromo-, is produced by the controlled reaction of phenol with bromine. The process involves the use of hydrogen peroxide and metal bromide in a sulfuric acid solution, which generates bromine in situ and facilitates the bromination of phenol . This method avoids the use of gaseous chlorine, making it safer and more efficient.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4-tribromophenol, undergoes various chemical reactions, including:

Electrophilic Substitution: 2,3,4-tribromophenol, can undergo further bromination to form higher brominated phenols.

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form less brominated phenols or phenol itself.

Common Reagents and Conditions:

Bromination: Bromine in the presence of a solvent like CCl4 or acetic acid.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Bromination: Higher brominated phenols.

Oxidation: Quinones and other oxidation products.

Reduction: Less brominated phenols or phenol.

Comparación Con Compuestos Similares

2,3,4-tribromophenol, can be compared with other brominated phenols, such as:

2,4-Dibromophenol: Similar in structure but with two bromine atoms instead of three.

2,6-Dibromophenol: Another dibrominated phenol with bromine atoms at different positions.

4-Bromophenol: A monobrominated phenol with a single bromine atom.

Uniqueness: 2,3,4-tribromophenol, is unique due to its three bromine atoms, which confer higher reactivity and antimicrobial properties compared to its less brominated counterparts .

Propiedades

IUPAC Name |

2,3,4-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSIUCEQVCDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

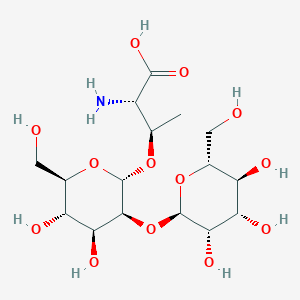

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275011 | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25376-38-9, 138507-65-0 | |

| Record name | Phenol, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOPHENOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "brominated phenolic compounds" being found in the serum of cats diagnosed with feline hyperthyroidism. Could Phenol, tribromo- be one of these compounds, and if so, what might this suggest?

A1: While the study ["Decabromobiphenyl, Polybrominated Diphenyl Ethers, and Brominated Phenolic Compounds in Serum of Cats Diagnosed With the Endocrine Disease Feline Hyperthyroidism" []] does not explicitly identify every single brominated phenolic compound detected, it's certainly possible that Phenol, tribromo- is among them. This possibility stems from the fact that Phenol, tribromo- is a common brominated flame retardant used in various household materials [Note: This information is derived from general knowledge about Phenol, tribromo- and its applications, and is not directly stated in the provided research paper].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)